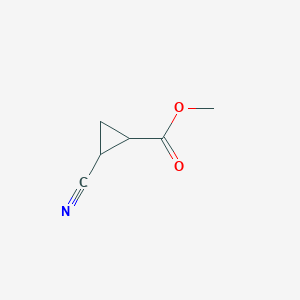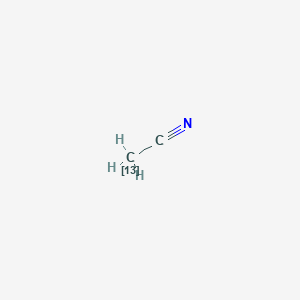
1-Methyl-1H-indole-5-sulfonic acid amide
Overview
Description
Scientific Research Applications
Sulfonic Acid as an Environmentally Friendly Electrolyte
- Sulfamic Acid in Industrial Applications : Sulfamic acid solutions are utilized as environmentally friendly electrolytes for metal and ceramic surface cleaning, offering an alternative to more hazardous acids. These solutions, with their corrosion inhibition capabilities, demonstrate the importance of sulfonic acid derivatives in industrial maintenance and environmental sustainability (Verma & Quraishi, 2022).
Indole Synthesis and Medicinal Chemistry
- Indole Alkaloids and Synthetic Methods : The review of indole synthesis highlights the rich history and the ongoing innovation in creating indole compounds, which are crucial in medicinal chemistry. New synthetic methods for indoles, given their role in pharmaceuticals, suggest the broader relevance of indole derivatives in drug development (Taber & Tirunahari, 2011).
Nitrogen-Containing Derivatives from Soybean Oil
- Renewable Feedstocks for Nitrogen-Containing Compounds : Research on soybean oil as a feedstock for producing nitrogen-containing materials, including amines and amides, indicates the growing interest in sustainable sources for chemical synthesis. This approach aligns with the search for eco-friendly alternatives in producing compounds that might share functional similarities with 1-Methyl-1H-indole-5-sulfonic acid amide (Biswas et al., 2008).
Applications in Drug Synthesis
- Levulinic Acid in Drug Synthesis : Levulinic acid, derived from biomass, is noted for its role in drug synthesis, showcasing the potential of bio-based chemicals in pharmaceutical manufacturing. The versatility of levulinic acid, with its carbonyl and carboxyl functional groups, could be reflective of the synthetic utility and application potential of sulfonic acid amides in medicinal chemistry (Zhang et al., 2021).
properties
IUPAC Name |
1-methylindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFARUOLTMZNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)




![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B3109292.png)




![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)


